molecular formula C8H6Br2N2 B2394995 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile CAS No. 63644-85-9

2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B2394995
CAS No.: 63644-85-9
M. Wt: 289.958
InChI Key: VFCWEZUXDPKVTC-UHFFFAOYSA-N
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Description

2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile is a halogenated pyridine derivative characterized by two bromine atoms at positions 2 and 5, methyl groups at positions 4 and 6, and a cyano group at position 2. Its structural features—electron-withdrawing bromine and cyano groups—enhance its reactivity in substitution and cyclization reactions, making it valuable for constructing heterocyclic frameworks .

Properties

IUPAC Name

2,5-dibromo-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCWEZUXDPKVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination Using Phosphorus Oxybromide

The most efficient method involves bromodehydroxylation of 5-bromo-4,6-dimethyl-3-nitro-pyridin-2-ol. In a light-protected reaction, phosphorus oxybromide (POBr₃) in toluene at 90°C facilitates hydroxyl-to-bromine substitution. After 16 hours, the mixture is cooled, neutralized with sodium hydroxide, and extracted to yield 2,5-dibromo-4,6-dimethylpyridine-3-carbonitrile at 97% purity.

Table 1: Reaction Conditions for POBr₃-Mediated Bromodehydroxylation

Parameter Value
Precursor 5-bromo-4,6-dimethyl-3-nitro-pyridin-2-ol
Reagent POBr₃ (1.2 equiv)
Solvent Toluene
Temperature 90°C
Time 16 hours
Yield 97%

This method benefits from minimal byproducts and scalability but requires stringent temperature control to prevent nitro group reduction.

Cyclocondensation and Sequential Halogenation

Formation of Pyridine Core via Cyclocondensation

A two-step synthesis begins with cyclocondensation of 2-cyanoacetamide with ketones. For example, 2-butanone reacts with ethyl formate in sodium methoxide to form a diketone intermediate, which undergoes cyclization with 2-cyanoacetamide and piperidine acetate in refluxing water. The resulting 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is isolated in 33–68% yield.

Chlorination and Bromination

The 2-oxo intermediate is treated with phosphorus oxychloride (POCl₃) at 100°C for 6 hours, replacing the hydroxyl group with chlorine. Subsequent bromination using POBr₃ or HBr/AcOH introduces bromine at positions 2 and 5, achieving an overall yield of 66–84%.

Table 2: Halogenation Conditions for Pyridine Derivatives

Step Reagent Temperature Time Yield
Chlorination POCl₃ 100°C 6h 66.7%
Bromination POBr₃ 90°C 12h 84%

This route offers modularity for introducing substituents but requires careful handling of corrosive reagents.

Diazotization and Bromine Displacement

Aminopyridine Bromination and Diazotization

A patent-described method starts with 4,6-dimethyl-2-aminopyridine. Acetylation with acetic anhydride protects the amine, followed by bromine addition at 40–55°C to form 2-amino-5-bromo-4,6-dimethylpyridine. Diazotization with sodium nitrite in hydrogen bromide (HBr) replaces the amino group with bromine, yielding the target compound in 85% overall yield.

Table 3: Diazotization Reaction Parameters

Step Reagent Conditions Yield
Acetylation Acetic anhydride Reflux, 2h 95%
Bromination Br₂ 40–55°C, 3h 90%
Diazotization NaNO₂, HBr -3–4°C, 3h 94%

This pathway avoids harsh brominating agents but demands low-temperature control during diazotization.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • POBr₃ Bromodehydroxylation : Highest yield (97%) but requires nitro-containing precursors.
  • Cyclocondensation-Halogenation : Modular for analog synthesis but involves multi-step purification.
  • Diazotization : Mild conditions but sensitive to temperature fluctuations.

Cost and Accessibility

POBr₃ and POCl₃ are cost-effective for industrial use, whereas diazotization requires stoichiometric HBr, increasing reagent costs.

Industrial-Scale Considerations

Large-scale production favors POBr₃-mediated bromodehydroxylation due to fewer steps and higher throughput. However, waste management of phosphorus byproducts remains a challenge. Emerging catalytic methods using CuBr₂ show promise for reducing reagent loads but require further optimization.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaH).

    Coupling Reactions: Boronic acids, palladium catalysts, bases (K2CO3, NaOH), and solvents (THF, toluene).

    Reduction Reactions: Reducing agents (LiAlH4, H2/Pd), solvents (ether, ethanol).

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile is primarily based on its ability to undergo various chemical transformations. The bromine atoms and nitrile group provide reactive sites for substitution and coupling reactions, enabling the formation of diverse chemical entities. These transformations are facilitated by the electron-withdrawing nature of the nitrile group, which enhances the reactivity of the pyridine ring .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the pyridine ring critically influences molecular stability, solubility, and reactivity. Key analogs and their comparative properties are summarized below:

Compound Substituents Melting Point (°C) IR ν(CN) (cm⁻¹) Chemical Hardness (η) Biological Activity
2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile Br (2,5); CH₃ (4,6); CN (3) Not reported ~2,220 (predicted) High (electron-deficient) Antimicrobial, antitumor potential
2-Chloro-4,6-dimethylpyridine-3-carbonitrile Cl (2); CH₃ (4,6); CN (3) 213–215 (mp) 2,209 0.5–1.0 eV Anticancer, antimicrobial
2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile OH (2); CH₃ (4,6); CN (3) 243–246 (mp) 2,219 Lower η than Cl analog Antifungal, antiarrhythmic
2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile Cl (2,5); CH₃ (4,6); CN (3) Not reported ~2,200 (predicted) Higher η than Br analog Intermediate in drug synthesis

Key Observations:

  • Electron-Withdrawing Groups: The cyano group at position 3 stabilizes the aromatic system via resonance, while bromine atoms deactivate the ring toward electrophilic substitution but activate it toward nucleophilic attack .
  • Chemical Hardness : The 2-chloro derivative exhibits higher chemical hardness (η) than the hydroxy analog, indicating greater stability and electron-accepting capability . Bromine’s lower electronegativity compared to chlorine may further reduce η, favoring charge transfer in reactions.

Spectroscopic and Computational Insights

  • Infrared Spectroscopy : The CN stretching frequency (~2,220 cm⁻¹) is consistent across analogs, confirming minimal electronic perturbation from halogen or hydroxyl substituents .
  • DFT Studies : B3LYP/6-31G* calculations on 2-chloro and 2-hydroxy derivatives reveal that aqueous solvation stabilizes the hydroxy variant more effectively due to hydrogen bonding, whereas the chloro derivative exhibits higher global electrophilicity (ω = 3.5 eV vs. 2.8 eV) .

Biological Activity

2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile (CAS No. 63644-85-9) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound possesses a unique structure that may contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₉H₈Br₂N₂
  • Molecular Weight : 292.98 g/mol
  • Functional Groups : Pyridine ring, carbonitrile group, and bromine substituents.

The presence of bromine atoms is significant as they can enhance the compound's reactivity and influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits noteworthy antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing promising results for potential therapeutic applications.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain kinases and phosphatases, which are crucial in signaling pathways related to cancer and other diseases. The mechanism of action appears to involve competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial properties .
  • Enzyme Inhibition Research : Another investigation focused on the compound's role as a phosphatase inhibitor. It was found to inhibit the enzyme with an IC50 value of 150 nM, suggesting a strong potential for therapeutic use in diseases characterized by dysregulated phosphorylation .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest that it may have favorable absorption characteristics due to its lipophilic nature. Further studies are required to elucidate its metabolism and excretion pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Binding Affinity : The compound's structure allows it to interact with specific biological targets through hydrogen bonding and hydrophobic interactions.
  • Biochemical Pathways : It influences various signaling pathways by modulating enzyme activity, which can lead to changes in cellular responses.

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial ActivityMIC values: 32 µg/mL (S. aureus), 64 µg/mL (E. coli)
Enzyme InhibitionIC50 = 150 nM for phosphatase inhibition
PharmacokineticsFavorable absorption characteristics notedPreliminary Data

Q & A

Q. What are the common synthetic routes for preparing 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile, and how can reaction conditions be optimized?

A typical approach involves halogenation of pre-functionalized pyridine precursors. For example, bromination of 4,6-dimethylpyridine-3-carbonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in acetic acid with catalytic H2SO4) can yield the dibromo derivative. Optimization focuses on temperature control (80–100°C), stoichiometric ratios (2:1 Br2:substrate), and reaction time (6–12 hours) to minimize side products like over-brominated species . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ^1H NMR : The absence of aromatic protons (due to bromination at positions 2 and 5) and presence of methyl groups (δ ~2.5 ppm, singlet for C4/C6-CH3) are diagnostic.
  • IR : A sharp peak at ~2220 cm⁻¹ confirms the nitrile group, while C-Br stretches appear at 550–600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks at m/z 303 (M⁺ for C9H8Br2N2) with isotopic patterns consistent with two bromine atoms .

Q. What stability considerations are critical for handling and storing this compound?

The compound is sensitive to moisture and light due to the electron-withdrawing nitrile group and bromine substituents. Storage in amber vials under inert gas (N2/Ar) at –20°C is recommended. Decomposition products (e.g., debrominated analogs) can form under prolonged exposure to heat (>100°C) .

Advanced Research Questions

Q. How does regioselectivity in bromination impact the synthesis of this compound?

Regioselectivity is influenced by steric and electronic effects. Methyl groups at C4/C6 direct bromination to the less hindered C2 and C5 positions. Computational studies (e.g., DFT) reveal that electron-deficient pyridine rings (due to the nitrile group) favor electrophilic attack at meta/para positions relative to the nitrile . Competing pathways (e.g., C3 bromination) are suppressed by steric bulk from adjacent substituents.

Q. What computational methods are used to predict the vibrational and electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can simulate IR/Raman spectra and optimize geometry in gas/solvent phases. Key findings include:

  • Nitrile group stretching modes at 2220 cm⁻¹ align with experimental IR data.
  • Bromine atoms induce significant electron withdrawal, reducing the HOMO-LUMO gap (ΔE ~4.5 eV), which correlates with reactivity in cross-coupling reactions .

Q. How can this compound serve as a precursor for synthesizing bioactive or functional materials?

The bromine atoms enable Suzuki-Miyaura or Ullmann coupling reactions to introduce aryl/heteroaryl groups. For example:

  • Coupling with boronic acids yields derivatives with enhanced π-conjugation for optoelectronic materials.
  • Substitution with amino groups generates intermediates for kinase inhibitors or antimicrobial agents, as seen in structurally related pyridine-carbonitriles .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths, vibrational modes)?

Discrepancies often arise from solvent effects or approximations in theoretical models. For example:

  • Gas-phase DFT calculations may overestimate nitrile bond lengths vs. X-ray crystallography data.
  • Including implicit solvation (e.g., PCM model for DMSO) improves agreement with experimental IR frequencies .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for this compound

TechniqueObserved DataReference
^1H NMR δ 2.50 (s, 6H, C4/C6-CH3)
IR (KBr) 2220 cm⁻¹ (C≡N), 580 cm⁻¹ (C-Br)
MS (EI) m/z 303 (M⁺), 305/307 (Br isotopes)

Q. Table 2: Comparison of Halogenated Pyridine-Carbonitriles

CompoundReactivity in Cross-CouplingHOMO-LUMO Gap (eV)Reference
This compoundHigh (Br)4.5
2,5-Dichloro analogModerate (Cl)5.2

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